molecular formula C22H21BrClN3OS B2637216 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226426-84-1

2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2637216
CAS No.: 1226426-84-1
M. Wt: 490.84
InChI Key: LHPSTBQBPQLVIU-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound featuring a substituted imidazole core with halogenated aryl groups (4-bromophenyl and 4-chlorophenyl), a thioether linkage, and a piperidinyl-ethanone moiety. The thioether group (-S-) contributes to metabolic stability compared to thiol (-SH) derivatives, and the piperidine moiety introduces basicity, which may improve solubility and receptor-binding capabilities .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrClN3OS/c23-17-6-4-16(5-7-17)20-14-25-22(27(20)19-10-8-18(24)9-11-19)29-15-21(28)26-12-2-1-3-13-26/h4-11,14H,1-3,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSTBQBPQLVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Introduction of the Bromophenyl and Chlorophenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the Piperidine Moiety: The final step involves the reaction of the thioether intermediate with piperidine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundEscherichia coli6.25 µg/mL
Similar Imidazole DerivativeStaphylococcus aureus (MRSA)12.5 µg/mL

The antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies have indicated that similar imidazole derivatives can inhibit cancer cell proliferation, particularly against breast and colon cancer cells. For instance, certain derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines .

Research Applications

The applications of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in scientific research include:

Medicinal Chemistry

  • As a lead compound for developing new antimicrobial or anticancer agents.
  • Investigating its pharmacological properties for potential therapeutic uses.

Biochemical Assays

  • Serving as a probe or inhibitor to study specific biological pathways or enzyme functions.

Material Science

  • Potential applications in developing new materials or as catalysts in chemical reactions due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance binding affinity through hydrophobic interactions and halogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural Features of Halogenated Imidazole Derivatives

Compound Name Substituents on Imidazole Functional Groups Molecular Formula Molecular Weight (g/mol) Reference
2-((5-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone 5-(4-BrPh), 1-(4-ClPh) Thioether, Piperidinyl-ethanone C₂₂H₂₀BrClN₃OS 498.84 Target
5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol 5-(4-BrPh), 1-(4-MePh) Thiol (-SH) C₁₆H₁₃BrN₂S 361.26
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 5-(4-BrPh), 3-(4-FPh) Pyrazole core, Ethyl ketone C₁₇H₁₄BrFN₂O 377.21
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-5-trifluoromethyl-1H-imidazole-4-carboxylic acid ethyl ester Benzimidazole with CF₃, F substituents Carboxylic ester, Trifluoromethyl C₂₈H₂₀F₇N₅O₃ 619.48

Key Observations :

  • The target compound uniquely combines bromine and chlorine substituents, which may synergistically enhance halogen-bonding interactions compared to mono-halogenated analogues .
  • Thioether-linked derivatives (e.g., target compound) exhibit greater oxidative stability than thiol-containing analogues (e.g., CAS 89542-66-5), which are prone to disulfide formation .

Functional Group Variations

Table 2: Impact of Functional Groups on Physicochemical Properties

Compound Class Functional Group Key Properties Example (Reference)
Thioether-linked ethanones -S- + piperidinyl-ethanone High metabolic stability, moderate logP Target compound
Thiol derivatives -SH Reactive, lower stability, higher logP CAS 89542-66-5
Oxadiazole derivatives 1,3,4-Oxadiazole High aromaticity, rigid structure Molbank 2023, M1666
Trifluoromethyl-substituted -CF₃ Enhanced lipophilicity, metabolic resistance EP 1 926 722 B1

Key Observations :

  • Piperidinyl-ethanone in the target compound may enhance bioavailability compared to phenyl-ethanone derivatives (e.g., Molbank M1666) due to improved hydrogen-bonding capacity .

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H22BrClN3SC_{24}H_{22}BrClN_3S, with a molecular weight of approximately 524.86 g/mol. The structure features an imidazole ring, piperidine group, and halogenated phenyl substituents, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli6.25 µg/mL
Similar Imidazole DerivativeStaphylococcus aureus (MRSA)12.5 µg/mL

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in bacterial metabolism .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease6.28 ± 0.003

These values indicate a strong inhibitory effect compared to standard reference compounds, suggesting potential therapeutic applications in treating conditions associated with these enzymes .

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Affinity : The presence of halogenated phenyl groups may enhance binding affinity to biological targets such as enzymes and receptors.
  • Structural Modulation : The imidazole ring can participate in hydrogen bonding and π-stacking interactions, facilitating tighter binding to target proteins.
  • Enzyme Interaction : For enzyme inhibition, the compound may mimic substrate structures or bind to active sites, preventing substrate access.

Study on Antimicrobial Efficacy

In a recent study, a series of imidazole derivatives were synthesized and screened for antimicrobial activity against clinical strains of bacteria. The compound demonstrated significant inhibition against E. coli and Staphylococcus aureus, with MIC values comparable to established antibiotics .

Neuroprotective Potential

Another study assessed the neuroprotective effects of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting a potential role in treating Alzheimer's disease .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction efficiency be optimized?

Answer:
A common approach involves coupling a thiol-containing imidazole intermediate with a piperidinyl ethanone derivative. For example, hydrazine hydrate and KOH under reflux conditions have been used to synthesize structurally related benzimidazole derivatives . Optimization strategies include:

  • Temperature control : Reflux in ethanol (70–80°C) minimizes side reactions.
  • Catalyst selection : Alkaline conditions (e.g., KOH) improve nucleophilic substitution efficiency at the imidazole sulfur position.
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the target compound from unreacted starting materials .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR) for this compound?

Answer:
Discrepancies often arise from tautomerism or conformational flexibility. Mitigation strategies include:

  • X-ray crystallography : Validate the solid-state structure to confirm substituent positions, as demonstrated in imidazole derivatives with bromophenyl and chlorophenyl groups .
  • Solvent effects : Compare NMR spectra in deuterated DMSO versus CDCl₃ to assess solvent-induced shifts.
  • DFT calculations : Optimize molecular geometries using software like Gaussian and compare theoretical IR/NMR spectra with experimental data .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Key techniques include:

  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities, as shown in related imidazole derivatives (mean C–C bond length precision: ±0.004 Å) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to verify substituent connectivity .

Advanced: What strategies mitigate side reactions during the introduction of the piperidinyl ethanone moiety?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., imidazole NH) with tert-butoxycarbonyl (Boc) to prevent unwanted alkylation .
  • Stepwise synthesis : First synthesize the imidazole-thiol intermediate, then react it with 1-(piperidin-1-yl)ethanone under controlled pH (7–8) to avoid over-alkylation .
  • Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before byproduct formation .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

  • HPLC analysis : Employ a C18 column with a methanol/buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate, pH 4.6) to quantify impurities .
  • Accelerated stability studies : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm for imidazole derivatives) .

Advanced: How to design bioactivity studies targeting enzymes/receptors modulated by this compound?

Answer:

  • Molecular docking : Use crystal structure data (e.g., PDB IDs from related imidazole compounds) to predict binding affinities for targets like cytochrome P450 or kinase enzymes .
  • Enzyme inhibition assays : Test against fungal lanosterol 14α-demethylase (CYP51) due to structural similarity to azole antifungals .
  • Cellular models : Evaluate anti-proliferative activity in cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations .

Advanced: How to address low reproducibility in biological activity across different batches?

Answer:

  • Batch characterization : Ensure consistent purity (>98% by HPLC) and confirm polymorphic forms via powder XRD .
  • Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent-induced aggregation .
  • Positive controls : Compare with known bioactive imidazoles (e.g., ketoconazole) to validate assay conditions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Toxicity screening : Conduct Ames tests for mutagenicity due to aromatic amine precursors .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, as recommended for halogenated imidazoles .
  • Structural validation via X-ray crystallography .
  • Synthesis optimization using reflux and alkaline conditions .
  • Bioactivity testing frameworks .

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